molecular formula C6H5ClN2O B8660607 6-chloro-5-methylpyridazine-3-carbaldehyde

6-chloro-5-methylpyridazine-3-carbaldehyde

Cat. No.: B8660607
M. Wt: 156.57 g/mol
InChI Key: HNPIUEQVXGZYFT-UHFFFAOYSA-N
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Description

6-chloro-5-methylpyridazine-3-carbaldehyde is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methylpyridazine-3-carbaldehyde typically involves the chlorination of 5-methyl-3-pyridazinecarbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: 6-Chloro-5-methyl-3-pyridazinecarboxylic acid.

    Reduction: 6-Chloro-5-methyl-3-pyridazinecarbinol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-5-methylpyridazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-methylpyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methylpyridazinecarbaldehyde
  • 6-Methyl-3-pyridazinecarbaldehyde
  • 3-Chloro-5-methylpyridazinecarbaldehyde

Uniqueness

6-chloro-5-methylpyridazine-3-carbaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the pyridazine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

6-chloro-5-methylpyridazine-3-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-2-5(3-10)8-9-6(4)7/h2-3H,1H3

InChI Key

HNPIUEQVXGZYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a white suspension of 3-chloro-6-ethenyl-4-methylpyridazine (34.1 mg, 0.221 mmol), NaIO4 (189 mg, 0.882 mmol), 4-methylmorpholine N-oxide (28.4 mg, 0.243 mmol) in CH3CN (3 mL) and water (1.5 mL) was added OsO4 (0.013 mL, 2.206 μmol), and the mixture was stirred at room temperature for 3 days. The reaction was monitored by LCMS and starting material was observed. The reaction mixture was heated at 60° C. overnight and no more starting material was observed. Solvents were evaporated in vacuo and the residue was partitioned between EtOAc and water. The aqueous layer was extracted with additional EtOAc. The combined organic phases were washed with water, dried with over anhydrous MgSO4, filtered and concentrated under reduced pressure to give 31.1 mg of the title compound as a white solid. It will be used in the next step without prior purification.
Quantity
34.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
28.4 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.013 mL
Type
catalyst
Reaction Step Two

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